![molecular formula C15H11N3O4S B14408859 7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid CAS No. 83688-75-9](/img/structure/B14408859.png)
7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid: is a complex organic compound that features a naphthalene ring system substituted with a pyridinyl hydrazone and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid typically involves the condensation of a naphthalene derivative with a pyridine hydrazone. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the hydrazone linkage. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, chromatography, and other purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology and Medicine: In biological and medicinal research, the compound’s hydrazone moiety is of interest due to its potential biological activity. It has been studied for its antimicrobial and antiviral properties, making it a candidate for drug development .
Industry: In the industrial sector, the compound can be used in the production of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in materials science, particularly in the development of novel polymers and coatings .
Mecanismo De Acción
The mechanism of action of 7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their biological activity.
Pyridine Derivatives: Compounds with a pyridine ring often exhibit similar chemical reactivity and biological properties.
Uniqueness: What sets 7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid apart is its combination of a naphthalene ring with a pyridinyl hydrazone and a sulfonic acid group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
83688-75-9 |
|---|---|
Fórmula molecular |
C15H11N3O4S |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
7-hydroxy-8-(pyridin-2-yldiazenyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C15H11N3O4S/c19-13-7-5-10-4-6-11(23(20,21)22)9-12(10)15(13)18-17-14-3-1-2-8-16-14/h1-9,19H,(H,20,21,22) |
Clave InChI |
YXZGLTBMOZUMGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N=NC2=C(C=CC3=C2C=C(C=C3)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)
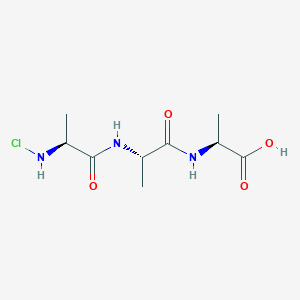

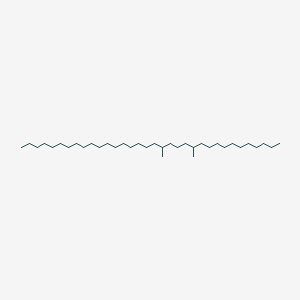
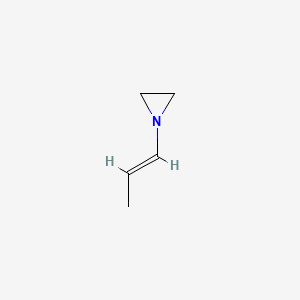
![2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14408830.png)
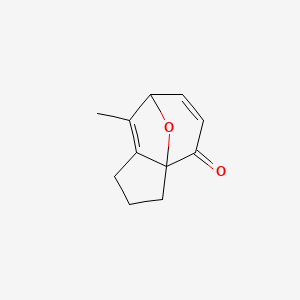
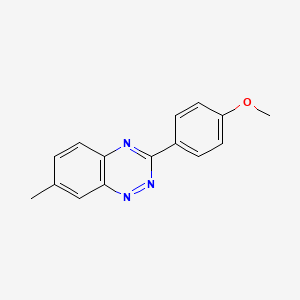
![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)

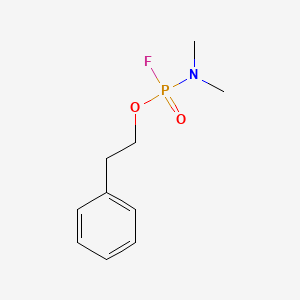
![5'-Deoxy-5'-[di(prop-2-en-1-yl)amino]adenosine](/img/structure/B14408874.png)
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
